2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C14H9BrCl2N2O4 and its molecular weight is 420.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.91227 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Pesticides
Research by Olszewska et al. (2008) characterized four new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds similar to 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide, using X-ray powder diffraction. These organic compounds have been identified as potential pesticides, showcasing their significance in agricultural applications and pest management strategies. The study provides experimental data on the crystal structures of these compounds, offering insights into their potential effectiveness and mechanisms as pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
Hydrogen-Bonded Complexes
A study by Malathi et al. (2004) on the hydrogen-bonded complexes formed by formamide and acetamide with phenols in 1,4-dioxan, although not directly related to this compound, provides a foundational understanding of the hydrogen bonding potential of acetamide derivatives. This research highlights the significance of the carbonyl group in amides for forming linear hydrogen bonds, which can be relevant for understanding the behavior of similar compounds in various solvents and conditions (Malathi, Sabesan, & Krishnan, 2004).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Rani et al. (2014) conducted research on synthesized 2-(substituted phenoxy) acetamide derivatives to explore their potential as anticancer, anti-inflammatory, and analgesic agents. Although the specific compound is not directly studied, this research underscores the broader therapeutic potential of 2-(substituted phenoxy) acetamide derivatives. The study found that compounds with halogens on the aromatic ring, similar in structure to this compound, exhibit significant anticancer and anti-inflammatory activity, suggesting the possibility of these derivatives being developed into therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O4/c15-8-1-4-13(11(17)5-8)23-7-14(20)18-9-2-3-10(16)12(6-9)19(21)22/h1-6H,7H2,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXZSYOUYXASAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)Br)Cl)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367087 | |
Record name | 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6634-77-1 | |
Record name | 2-(4-bromo-2-chlorophenoxy)-N-(4-chloro-3-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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